![molecular formula C14H16Cl2N4O3S B2965583 2-({[1-(2,4-二氯-5-异丙氧基苯基)-1H-1,2,3,4-四唑-5-基]硫代}乙酸乙酯 CAS No. 338968-02-8](/img/structure/B2965583.png)
2-({[1-(2,4-二氯-5-异丙氧基苯基)-1H-1,2,3,4-四唑-5-基]硫代}乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate is a chemical compound with the molecular formula C14H16Cl2N4O3S . It has a molecular weight of 391.27284 .
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C14H16Cl2N4O3S. It contains 14 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not available in the sources I found .科学研究应用
Agriculture: Pesticide Formulation
This compound has potential use in agriculture as part of pesticide formulations. Its structure suggests it could be effective in disrupting the life cycle of pests, possibly by interfering with their reproductive systems or metabolic pathways .
Medicine: Drug Discovery
In the field of medicine, this compound could be explored for its pharmacological properties. The tetrazole moiety is a bioisostere for the carboxylate group and is present in many drug molecules. This suggests that ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate might be a candidate for drug development, particularly in the design of new therapeutic agents.
Biochemistry: Enzyme Inhibition Studies
The unique structure of this compound, particularly the presence of a tetrazole group, could make it a useful tool in biochemistry for studying enzyme inhibition. It may bind to the active sites of enzymes, providing insights into enzyme mechanisms and structure-function relationships.
Environmental Science: Pollutant Degradation
Research in environmental science could leverage this compound in studies related to pollutant degradation. Its chemical properties might allow it to participate in reactions that break down harmful environmental pollutants into less toxic substances .
Material Science: Synthesis of Novel Materials
In material science, this compound could be used to synthesize novel materials with specific properties. For example, it could be incorporated into polymers to impart additional functionality, such as increased resistance to degradation or enhanced binding capacity for certain metals.
Chemical Engineering: Catalyst Design
Chemical engineers might find applications for this compound in the design of catalysts. Its molecular structure could facilitate reactions that are important in industrial processes, potentially leading to more efficient production methods.
Analytical Chemistry: Chromatography Standards
Nanotechnology: Nanocarrier Systems
属性
IUPAC Name |
ethyl 2-[1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazol-5-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O3S/c1-4-22-13(21)7-24-14-17-18-19-20(14)11-6-12(23-8(2)3)10(16)5-9(11)15/h5-6,8H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAJEYNYPTFNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

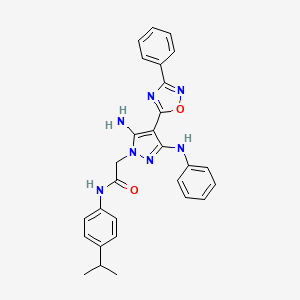
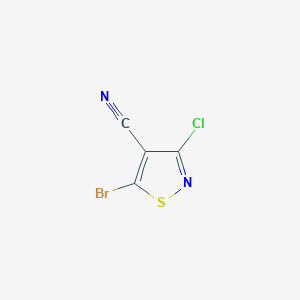
![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)
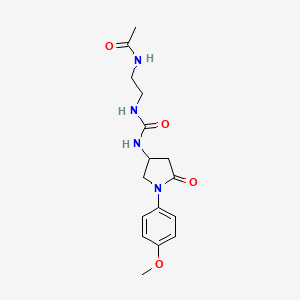
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2965508.png)
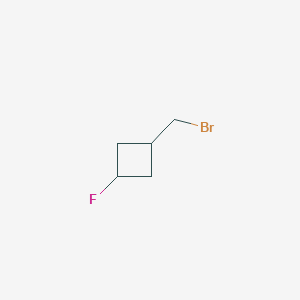
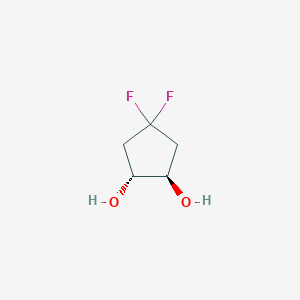
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
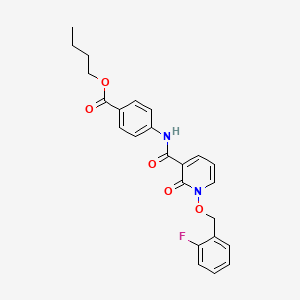
![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2965518.png)
![N-(3,4-difluorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2965519.png)
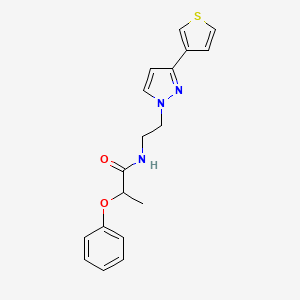
![N-[4-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2965522.png)